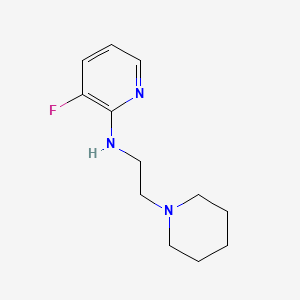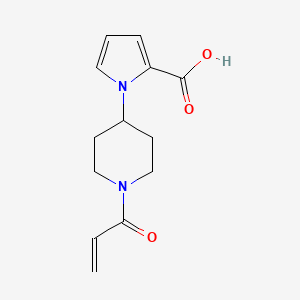
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound has been found to have a unique mechanism of action that could lead to the development of new drugs for the treatment of various diseases. In
作用机制
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the inhibition of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, which is responsible for the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenesis pathway. By inhibiting 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, the compound reduces the production of glucose in the liver, which could lead to a reduction in blood glucose levels. The inhibitor has also been found to have anti-tumor effects by inhibiting the growth of cancer cells that rely on gluconeogenesis for their energy needs.
Biochemical and physiological effects:
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of type 2 diabetes, improve insulin sensitivity, and reduce body weight. The inhibitor has also been found to have anti-tumor effects in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
The use of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and has been shown to be a potent inhibitor of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid. The inhibitor has also been found to have potential therapeutic applications in the treatment of various diseases. However, there are some limitations to the use of the inhibitor in lab experiments. The compound has not been extensively tested in human clinical trials, and its long-term safety and efficacy are not well established. Additionally, the inhibitor may have off-target effects that could affect the interpretation of experimental results.
未来方向
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has several potential future directions for research. The compound could be further studied in animal models of type 2 diabetes, obesity, and cancer to establish its safety and efficacy. The inhibitor could also be tested in human clinical trials to determine its potential as a therapeutic agent. Additionally, the inhibitor could be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of the inhibitor and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction of 1-(4-piperidyl)pyrrolidin-2-one with acryloyl chloride in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain the final product. The synthesis method is relatively straightforward and has been described in detail in several scientific publications.
科学研究应用
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid), an enzyme that plays a critical role in gluconeogenesis. The compound has been used extensively in biochemical and physiological research to study the role of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in various metabolic pathways. The inhibitor has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer.
属性
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-5-10(6-9-14)15-7-3-4-11(15)13(17)18/h2-4,7,10H,1,5-6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYRMBQBPQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



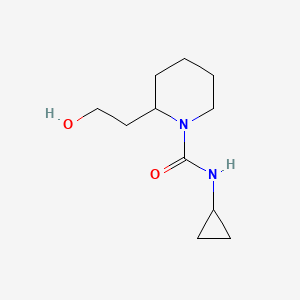
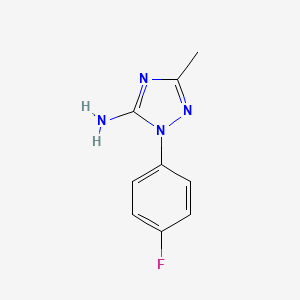
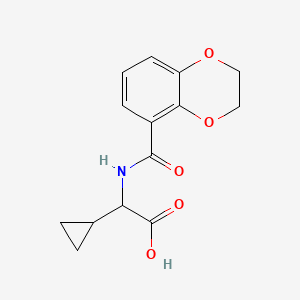
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)



